3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid
Overview
Description
3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid is a useful research compound. Its molecular formula is C18H18F3N3O2 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl structure have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit phosphorylation of akt in human cancer cells, thereby modulating the cellular pi3k/akt/mtor pathway .
Biochemical Pathways
Similar compounds have been found to modulate the cellular pi3k/akt/mtor pathway , which plays a crucial role in cell cycle progression, growth, and survival.
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm .
Properties
IUPAC Name |
3-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-23-5-7-24(8-6-23)16-15(18(19,20)21)10-14(11-22-16)12-3-2-4-13(9-12)17(25)26/h2-4,9-11H,5-8H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGQOMVCFQINTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC(=CC=C3)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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